molecular formula C19H22ClN2- B010797 9-(2-Piperidinoethyl)carbazole hydrochloride CAS No. 101418-08-0

9-(2-Piperidinoethyl)carbazole hydrochloride

Cat. No. B010797
M. Wt: 314.9 g/mol
InChI Key: ARMJYVGWORAICL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-Piperidinoethyl)carbazole hydrochloride (PCEC) is a chemical compound that has been extensively studied for its potential applications in scientific research. PCEC is a derivative of carbazole, which is a heterocyclic aromatic compound that has been found to possess various biological activities.

Mechanism Of Action

The mechanism of action of 9-(2-Piperidinoethyl)carbazole hydrochloride is not fully understood, but it is believed to involve the intercalation of 9-(2-Piperidinoethyl)carbazole hydrochloride into the DNA and RNA helix. This intercalation disrupts the normal structure of the nucleic acid, leading to changes in its physical and chemical properties. The binding of 9-(2-Piperidinoethyl)carbazole hydrochloride to nucleic acids also results in changes in its fluorescence properties, which can be used to study the structure and function of nucleic acids.

Biochemical And Physiological Effects

9-(2-Piperidinoethyl)carbazole hydrochloride has been found to have no significant toxic effects on cells or animals at low concentrations. However, at high concentrations, 9-(2-Piperidinoethyl)carbazole hydrochloride can cause cell death and induce apoptosis. 9-(2-Piperidinoethyl)carbazole hydrochloride has also been found to inhibit the proliferation of cancer cells, making it a potential anti-cancer agent.

Advantages And Limitations For Lab Experiments

One advantage of 9-(2-Piperidinoethyl)carbazole hydrochloride is its relatively simple synthesis method, which makes it accessible for use in a laboratory setting. 9-(2-Piperidinoethyl)carbazole hydrochloride also has a high binding affinity for nucleic acids, making it a useful tool for studying the structure and function of DNA and RNA. However, one limitation of 9-(2-Piperidinoethyl)carbazole hydrochloride is its potential toxicity at high concentrations, which must be taken into consideration when using it in lab experiments.

Future Directions

There are several future directions for research on 9-(2-Piperidinoethyl)carbazole hydrochloride. One potential area of research is the development of 9-(2-Piperidinoethyl)carbazole hydrochloride-based fluorescent probes for the detection of specific nucleic acid sequences. Another area of research is the exploration of 9-(2-Piperidinoethyl)carbazole hydrochloride as a potential anti-cancer agent. Additionally, the mechanism of action of 9-(2-Piperidinoethyl)carbazole hydrochloride on nucleic acids could be further elucidated to better understand its potential applications in scientific research.

Synthesis Methods

9-(2-Piperidinoethyl)carbazole hydrochloride can be synthesized by the reaction of 9H-carbazole with 2-(chloroethyl)piperidine hydrochloride in the presence of a base such as potassium carbonate. This reaction yields 9-(2-Piperidinoethyl)carbazole hydrochloride as a hydrochloride salt, which is a white crystalline powder. The synthesis of 9-(2-Piperidinoethyl)carbazole hydrochloride is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

9-(2-Piperidinoethyl)carbazole hydrochloride has been found to have various scientific research applications, including its potential as a fluorescent probe for DNA and RNA. 9-(2-Piperidinoethyl)carbazole hydrochloride has been shown to selectively bind to double-stranded DNA and RNA, and its fluorescence intensity is enhanced upon binding. This property of 9-(2-Piperidinoethyl)carbazole hydrochloride makes it a useful tool for studying the structure and function of nucleic acids.

properties

CAS RN

101418-08-0

Product Name

9-(2-Piperidinoethyl)carbazole hydrochloride

Molecular Formula

C19H22ClN2-

Molecular Weight

314.9 g/mol

IUPAC Name

9-(2-piperidin-1-ium-1-ylethyl)carbazole;chloride

InChI

InChI=1S/C19H22N2.ClH/c1-6-12-20(13-7-1)14-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21;/h2-5,8-11H,1,6-7,12-15H2;1H

InChI Key

ARMJYVGWORAICL-UHFFFAOYSA-M

SMILES

C1CC[NH+](CC1)CCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-]

Canonical SMILES

C1CC[NH+](CC1)CCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-]

synonyms

9-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]carbazole chloride

Origin of Product

United States

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